molecular formula C11H13ClO2 B1204536 5-(Chloromethyl)-6-propyl-1,3-benzodioxole CAS No. 1938-32-5

5-(Chloromethyl)-6-propyl-1,3-benzodioxole

Cat. No.: B1204536
CAS No.: 1938-32-5
M. Wt: 212.67 g/mol
InChI Key: HERYYLFZPLNJDW-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-6-propyl-1,3-benzodioxole: is an organic compound that belongs to the class of benzodioxoles Benzodioxoles are characterized by a benzene ring fused with a dioxole ring

Scientific Research Applications

Chemistry: 5-(Chloromethyl)-6-propyl-1,3-benzodioxole is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of complex molecules.

Biology and Medicine: The compound has potential applications in medicinal chemistry for the development of pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity allows for the modification of polymers and other materials.

Biochemical Analysis

Biochemical Properties

5-(Chloromethyl)-6-propyl-1,3-benzodioxole plays a significant role in biochemical reactions, particularly those involving nucleophilic substitution and free radical mechanisms. This compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The chloromethyl group in this compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration used. This compound can influence cell signaling pathways by modifying key signaling proteins, leading to changes in gene expression and cellular metabolism. For example, this compound has been shown to affect the hexose monophosphate shunt in erythrocytes, altering their shape and function . Additionally, it can induce oxidative stress in certain cell types, leading to changes in cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The chloromethyl group can react with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins. The molecular mechanism of this compound involves both direct binding interactions and indirect effects mediated by oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biological activity. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can have lasting effects on cellular function, including persistent changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, this compound can modulate enzyme activity and cellular signaling pathways without causing significant toxicity. At higher doses, this compound can induce toxic effects, including oxidative stress, cellular damage, and alterations in metabolic pathways. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific concentration ranges .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and detoxification. This compound is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and conjugation with glutathione. These metabolic processes can lead to the formation of reactive intermediates that can further interact with cellular biomolecules, affecting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. This compound can accumulate in certain cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects. The distribution of this compound within tissues is influenced by its lipophilicity and ability to cross cellular membranes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, this compound can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The localization of this compound within cells can also affect its interactions with other biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-6-propyl-1,3-benzodioxole typically involves the chloromethylation of 6-propyl-1,3-benzodioxole. This can be achieved using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processing to enhance efficiency and yield. This method allows for better control of reaction parameters and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloromethyl group in 5-(Chloromethyl)-6-propyl-1,3-benzodioxole can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products:

    Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl derivatives.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-6-propyl-1,3-benzodioxole involves its ability to undergo various chemical reactions due to the presence of the chloromethyl group. This group can participate in nucleophilic substitution, oxidation, and reduction reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications of its derivatives.

Comparison with Similar Compounds

    5-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine: Similar structure with a different ring fusion.

    6-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine: Another benzodioxole derivative with a different substitution pattern.

    5-(Bromomethyl)-6-propyl-1,3-benzodioxole: Bromine instead of chlorine as the halogen substituent.

Uniqueness: 5-(Chloromethyl)-6-propyl-1,3-benzodioxole is unique due to its specific substitution pattern and the presence of the propyl group, which can influence its reactivity and applications. The chloromethyl group provides a versatile site for further chemical modifications, making it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

5-(chloromethyl)-6-propyl-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-2-3-8-4-10-11(14-7-13-10)5-9(8)6-12/h4-5H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERYYLFZPLNJDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1CCl)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8062070
Record name 1,3-Benzodioxole, 5-(chloromethyl)-6-propyl-
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Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1938-32-5
Record name 5-(Chloromethyl)-6-propyl-1,3-benzodioxole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1938-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloromethyl-6-propyl-1,3-benzodioxole
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Record name 1,3-Benzodioxole, 5-(chloromethyl)-6-propyl-
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Record name 1,3-Benzodioxole, 5-(chloromethyl)-6-propyl-
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Record name 5-(chloromethyl)-6-propyl-1,3-benzodioxole
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Record name Chloromethyldihydrosafrole
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Synthesis routes and methods

Procedure details

15 g of piperonyl butoxide and 300 ml of concentrated hydrochloric acid were dissolved in 100 ml of benzene and the solution was heated under reflux for 3 h. The reaction mixture was cooled to room temperature and water was added thereto. After extraction with ethyl acetate, the extract was washed with water, dried over magnesium sulfate and concentrated under reduced pressure to obtain 12 g of 6-propyl-5-chloromethyl-1,3-benzodioxole in the form of a faint brown oil.
Quantity
15 g
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300 mL
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Quantity
100 mL
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solvent
Reaction Step One
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0 (± 1) mol
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Q & A

Q1: What is the main application of Chloromethyldihydrosafrole?

A1: Chloromethyldihydrosafrole (CMDHS) serves as a crucial intermediate in the synthesis of Piperonyl Butoxide (PB) [, ]. PB acts as a synergist for pyrethrin insecticides, enhancing their effectiveness []. CMDHS reacts with butyl carbitol in the presence of NaOH to produce PB [].

Q2: Can you describe a greener approach to synthesizing Chloromethyldihydrosafrole?

A2: Yes, a "green" synthesis route for CMDHS utilizes dihydrosafrole extracted from Cinnamomum Petrophilum Leaves Oil []. This method involves reacting dihydrosafrole with paraformaldehyde and hydrochloric acid, resulting in a high yield (98.6%) of CMDHS with a purity greater than 93.4% []. This process also allows for the recovery and reuse of hydrochloric acid, minimizing waste and environmental impact [].

Q3: What are the environmental considerations regarding Chloromethyldihydrosafrole synthesis?

A4: The "green" synthesis route for CMDHS significantly reduces environmental impact [, ]. After treating wastewater from both the CMDHS synthesis and the subsequent PB synthesis, Chemical Oxygen Demand (CODcr), a crucial indicator of organic pollutants, decreases considerably [, ]. Additionally, colority, another pollution measure, sees a substantial reduction, and the pH level is neutralized [, ]. These findings highlight the environmentally friendly nature of this synthesis method for CMDHS and PB production.

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